
L-Serylglycylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serylglycylglycylglycylglycylglycine is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes multiple glycine residues, which are known for their simplicity and flexibility in peptide chains.
準備方法
Synthetic Routes and Reaction Conditions
L-Serylglycylglycylglycylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Serylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the peptide, particularly at any disulfide bonds if present.
Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Substitution reactions may involve the use of specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the serine residue can lead to the formation of serine oxide derivatives, while substitution reactions can yield a variety of peptide analogs with altered sequences.
科学的研究の応用
L-Serylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound serves as a tool for investigating protein-protein interactions and enzyme-substrate relationships.
Medicine: Research into its potential therapeutic applications includes exploring its role in drug delivery systems and as a scaffold for developing new pharmaceuticals.
Industry: this compound is utilized in the development of biomaterials and nanotechnology applications.
作用機序
The mechanism of action of L-Serylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
Glycylglycylglycylglycylglycine: A peptide with a similar structure but lacking the serine residue.
L-Alanylglycylglycylglycylglycylglycine: A peptide with an alanine residue instead of serine.
L-Serylglycylglycylglycylglycine: A shorter peptide with fewer glycine residues.
Uniqueness
L-Serylglycylglycylglycylglycylglycine is unique due to the presence of the serine residue, which can participate in specific interactions and reactions that other similar peptides cannot. This makes it a valuable compound for studying the effects of serine in peptide chains and for developing specialized applications in research and industry.
特性
CAS番号 |
369379-94-2 |
|---|---|
分子式 |
C13H22N6O8 |
分子量 |
390.35 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N6O8/c14-7(6-20)13(27)19-4-11(24)17-2-9(22)15-1-8(21)16-3-10(23)18-5-12(25)26/h7,20H,1-6,14H2,(H,15,22)(H,16,21)(H,17,24)(H,18,23)(H,19,27)(H,25,26)/t7-/m0/s1 |
InChIキー |
TVABYHXANHKPDC-ZETCQYMHSA-N |
異性体SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
正規SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


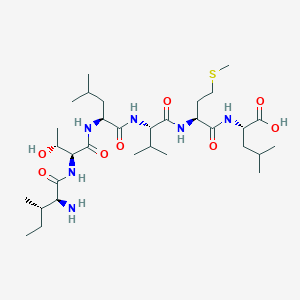
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
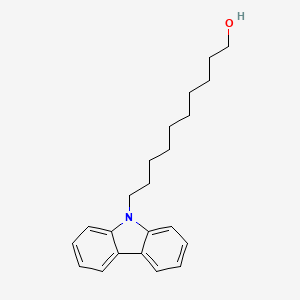
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
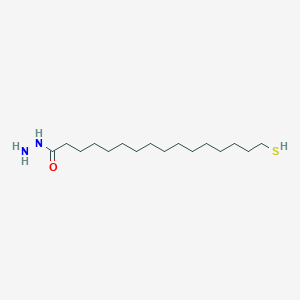
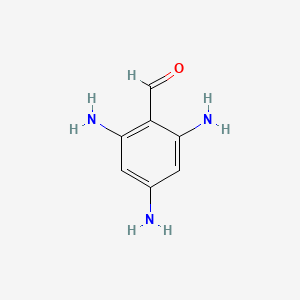


![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
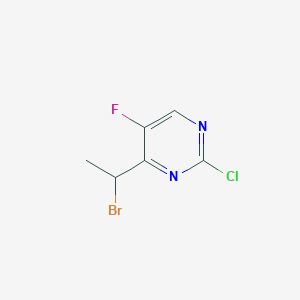
![6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-](/img/structure/B14250145.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)
